The Cornerstone of a Third-Generation Cephalosporin: A Technical Guide to the Molecular Weight and Formula of a Key Cefditoren Intermediate
The Cornerstone of a Third-Generation Cephalosporin: A Technical Guide to the Molecular Weight and Formula of a Key Cefditoren Intermediate
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cefditoren, a third-generation oral cephalosporin, exhibits a broad spectrum of antibacterial activity against both Gram-positive and Gram-negative pathogens.[1] Its efficacy and safety profile have established it as a valuable therapeutic agent in the treatment of various infections. The synthesis of this complex molecule, however, relies on the precise construction of key intermediates. Understanding the fundamental properties of these precursors, such as their molecular weight and chemical formula, is paramount for process optimization, quality control, and ultimately, the successful development of the final active pharmaceutical ingredient (API). This guide provides an in-depth technical overview of a pivotal intermediate in the synthesis of Cefditoren: 7-amino-3-[(Z)-2-(4-methylthiazol-5-yl)ethenyl]-3-cephem-4-carboxylic acid , commonly referred to as 7-ATCA .
The Central Intermediate: 7-ATCA
The synthesis of Cefditoren involves the strategic assembly of a cephem core with specific side chains that confer its characteristic antibacterial properties. 7-ATCA represents a crucial building block, incorporating the essential 3-vinylthiazole side chain. The accurate characterization of this intermediate is a critical control point in the overall synthetic route.
Molecular Formula and Weight
The precise molecular composition of 7-ATCA is a fundamental parameter that underpins all stoichiometric calculations and analytical characterizations.
| Property | Value |
| Chemical Name | (6R,7R)-7-Amino-3-[(Z)-2-(4-methylthiazol-5-yl)ethenyl]-3-cephem-4-carboxylic Acid |
| Acronym | 7-ATCA |
| Molecular Formula | C13H13N3O3S2[2] |
| Molecular Weight | 323.39 g/mol [2] |
The molecular formula, C13H13N3O3S2, reveals the elemental composition of the molecule, which is essential for techniques such as elemental analysis and high-resolution mass spectrometry. The molecular weight of 323.39 g/mol is a critical parameter for converting between mass and molar quantities, which is fundamental for reaction stoichiometry and yield calculations.
The Synthetic Pathway: A Conceptual Overview
The synthesis of 7-ATCA is a multi-step process that requires careful control of reaction conditions to ensure the desired stereochemistry and purity. A common strategy involves a Wittig reaction to introduce the vinylthiazole side chain onto the cephem nucleus.
Figure 1: Conceptual workflow for the synthesis of 7-ATCA.
This diagram illustrates a generalized synthetic approach. The choice of protecting groups for the amine and carboxylic acid functionalities on the 7-aminocephalosporanic acid (7-ACA) derivative is a critical experimental decision. These protecting groups prevent unwanted side reactions during the Wittig reaction and are subsequently removed to yield the final 7-ATCA intermediate. The causality behind selecting specific protecting groups often involves considerations of their stability under the Wittig reaction conditions and the ease and selectivity of their removal.
Precursor Intermediate: 7-AVCA
In some synthetic routes leading to Cefditoren and other cephalosporins, another key intermediate, 7-amino-3-vinyl-3-cephem-4-carboxylic acid (7-AVCA) , is utilized.[3][4][5] This intermediate serves as a precursor for the introduction of the substituted vinyl group.
Molecular Formula and Weight of 7-AVCA
| Property | Value |
| Chemical Name | (6R,7R)-7-amino-3-ethenyl-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid |
| Acronym | 7-AVCA |
| Molecular Formula | C9H10N2O3S[6] |
| Molecular Weight | 226.25 g/mol [6] |
The synthesis of 7-AVCA itself is a significant undertaking, often starting from 7-ACA.[7] The conversion of 7-AVCA to 7-ATCA would then involve a cross-coupling reaction to attach the 4-methylthiazole moiety.
Experimental Protocol: A Representative Synthesis of a 7-ATCA Precursor
The following is a generalized, illustrative protocol for the Wittig reaction step in the synthesis of a protected 7-ATCA derivative. Specific reagents, solvents, and reaction conditions may vary based on the chosen protecting groups and scale of the reaction.
Objective: To synthesize a protected form of 7-ATCA via a Wittig reaction.
Materials:
-
A suitable protected 7-amino-3-halomethyl-3-cephem-4-carboxylic acid derivative.
-
Triphenylphosphine.
-
4-methyl-5-thiazolecarboxaldehyde.
-
An appropriate base (e.g., a tertiary amine or an inorganic base).
-
Anhydrous aprotic solvent (e.g., dichloromethane, tetrahydrofuran).
Procedure:
-
Ylide Formation: a. In a flame-dried, three-necked flask equipped with a magnetic stirrer, thermometer, and nitrogen inlet, dissolve triphenylphosphine in the anhydrous aprotic solvent. b. Add the protected 7-amino-3-halomethyl-3-cephem-4-carboxylic acid derivative to the solution. c. Stir the mixture at a controlled temperature to form the corresponding phosphonium salt. d. Cool the reaction mixture and add the base dropwise to generate the phosphonium ylide in situ. The formation of the ylide is often indicated by a color change.
-
Wittig Reaction: a. To the freshly prepared ylide solution, add 4-methyl-5-thiazolecarboxaldehyde dissolved in the same solvent. b. Allow the reaction to proceed at a controlled temperature, monitoring its progress by a suitable analytical technique (e.g., thin-layer chromatography or high-performance liquid chromatography). The choice of temperature is critical to control the stereoselectivity of the double bond formation, favoring the desired (Z)-isomer.
-
Work-up and Isolation: a. Upon completion, quench the reaction by adding water or a saturated aqueous solution of ammonium chloride. b. Separate the organic layer and extract the aqueous layer with the organic solvent. c. Combine the organic layers, dry over an anhydrous drying agent (e.g., sodium sulfate or magnesium sulfate), filter, and concentrate under reduced pressure. d. The crude product can then be purified by a suitable method, such as column chromatography or recrystallization, to yield the protected 7-ATCA.
Self-Validation: Each step of this protocol includes inherent checks. The formation of the phosphonium salt and the ylide can be monitored by spectroscopic methods. The progress of the Wittig reaction is tracked chromatographically, allowing for the determination of the reaction endpoint. The purity of the final isolated product is confirmed by analytical techniques such as HPLC, NMR, and mass spectrometry, which also verify its molecular weight and structure.
From Intermediate to API: Cefditoren
The final API, Cefditoren, is synthesized from the 7-ATCA intermediate through the acylation of the 7-amino group with an activated aminothiazole side chain.
Molecular Formula and Weight of Cefditoren
| Property | Value |
| Chemical Name | (6R,7R)-7-[[(2Z)-2-(2-amino-1,3-thiazol-4-yl)-2-methoxyiminoacetyl]amino]-3-[(Z)-2-(4-methyl-1,3-thiazol-5-yl)ethenyl]-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid[8] |
| Molecular Formula | C19H18N6O5S3[8][9] |
| Molecular Weight | 506.6 g/mol [8][9] |
The prodrug form, Cefditoren pivoxil, is created by esterification of the carboxylic acid group, which enhances oral bioavailability.[10][11][12]
Figure 2: Final steps in the synthesis of Cefditoren Pivoxil from 7-ATCA.
Conclusion
The meticulous characterization of intermediates is a non-negotiable aspect of modern pharmaceutical development. For a complex molecule like Cefditoren, a thorough understanding of the molecular weight and formula of key intermediates such as 7-ATCA is fundamental. This knowledge ensures the integrity of the synthetic process, facilitates accurate analytical testing, and ultimately contributes to the quality and consistency of the final drug product. The data and protocols presented in this guide serve as a foundational resource for researchers and scientists engaged in the synthesis and development of Cefditoren and related cephalosporin antibiotics.
References
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Cefditoren - Wikipedia. (URL: [Link])
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7-AMINO-3-VINYL-3-CEPHEM-4-CARBOXYLIC ACID (7-AVNA) - PharmaCompass.com. (URL: [Link])
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An Improved and Scaleable Preparation of 7Amino3-vinylcephem-4-carboxylic acid. (URL: [Link])
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